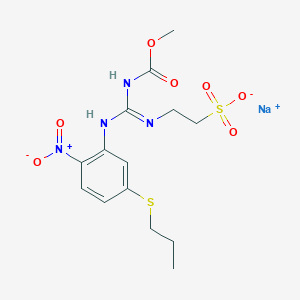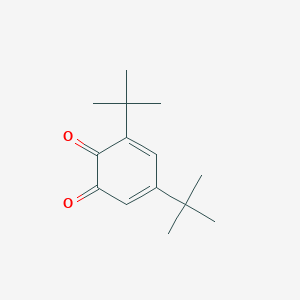
N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α,β-unsaturated ketone with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine depends on its specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5.
5-Amino-3-methylisoxazole: An isoxazole with an amino group at position 5 and a methyl group at position 3.
Uniqueness
N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its unique structure can lead to different reactivity and interactions compared to other isoxazole derivatives.
Propriétés
Numéro CAS |
156366-80-2 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(2-methylprop-1-enyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)5-8-6-9(11(3)4)12-10-8/h5-6H,1-4H3 |
Clé InChI |
HWYLDLWGLLSIDN-UHFFFAOYSA-N |
SMILES |
CC(=CC1=NOC(=C1)N(C)C)C |
SMILES canonique |
CC(=CC1=NOC(=C1)N(C)C)C |
Synonymes |
5-Isoxazolamine,N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)





![[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride](/img/structure/B121372.png)



